Architectural Mastery in Targeted Therapeutics: A Technical Whitepaper on 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride (CAS 361551-42-0)
Architectural Mastery in Targeted Therapeutics: A Technical Whitepaper on 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride (CAS 361551-42-0)
Executive Summary
The development of small-molecule kinase inhibitors requires precision-engineered building blocks that can simultaneously satisfy pharmacodynamic binding requirements and pharmacokinetic solubility profiles[1]. One such critical intermediate is 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 361551-42-0). This bifunctional scaffold combines a highly reactive nucleophilic aniline with a versatile pyridin-2-ylmethoxy tail, making it a cornerstone in the synthesis of quinoline and quinazoline-based targeted therapeutics[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing you with the mechanistic causality behind its handling, structural significance, and self-validating synthetic protocols.
Physicochemical Profiling & Salt Selection
Understanding the physical and chemical properties of CAS 361551-42-0 is essential for optimizing reaction conditions. The free base form of this compound is electron-rich and highly susceptible to atmospheric oxidation, often degrading into highly colored polymeric impurities over time.
By isolating the compound as a dihydrochloride salt , both the primary amine and the pyridine nitrogen are protonated. This dual-protonation drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy, conferring exceptional oxidative stability and significantly enhancing solubility in polar protic solvents[3].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 4-(pyridin-2-ylmethoxy)aniline;dihydrochloride |
| CAS Number | 361551-42-0 |
| Molecular Formula | C12H14Cl2N2O |
| Molecular Weight | 273.15 g/mol |
| Exact Mass | 272.048 Da |
| Topological Polar Surface Area (TPSA) | 48.1 Ų |
| Physical Form | Solid (White to pale yellow) |
Data aggregated from standardized chemical databases[3],[4].
Structural Mechanics in Drug Design
In the context of multi-kinase inhibitors, the structural motifs of CAS 361551-42-0 serve distinct mechanistic purposes:
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The Aniline Motif: Acts as the primary nucleophilic attachment point. Through nucleophilic aromatic substitution (SNAr) or amide coupling, it links to the core hinge-binding scaffold (e.g., a quinazoline or quinoline ring)[2].
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The Pyridin-2-ylmethoxy Motif: Extends into the solvent-exposed region or interacts with specific allosteric pockets within the kinase domain. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, improving the overall binding affinity and modulating the physicochemical properties (maintaining a low TPSA of 48.1 Ų) to enhance cellular permeability[3].
Synthetic Methodologies & Workflows
To ensure high purity for pharmaceutical applications, the synthesis of CAS 361551-42-0 must be rigorously controlled. The following step-by-step protocol outlines a self-validating synthetic route designed to prevent over-reduction and side reactions.
Fig 1: Step-by-step synthetic workflow and isolation protocol for CAS 361551-42-0.
Protocol 1: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline Dihydrochloride
Step 1: Etherification (Nucleophilic Substitution)
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Procedure: React 4-nitrophenol (1.0 eq) with 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in N,N-Dimethylformamide (DMF) using anhydrous K2CO3 (3.0 eq) at 80°C for 8 hours.
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Causality: DMF is chosen for its high dielectric constant, which solvates the potassium cation and leaves the phenoxide anion highly nucleophilic. An excess of K2CO3 is required to neutralize the hydrochloride salt of the starting material and drive the etherification.
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Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of 4-nitrophenol. LC-MS will confirm the intermediate mass[M+H]+ = 231.1.
Step 2: Chemoselective Nitro Reduction
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Procedure: Dissolve the intermediate in an EtOH/H2O mixture. Add Zinc powder (6.0 eq) and NH4Cl (3.0 eq). Stir at 60°C for 4 hours[4].
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Causality: While catalytic hydrogenation (Pd/C, H2) is common, the pyridine ring can poison the palladium catalyst or undergo unwanted partial reduction. The Zn/NH4Cl system provides a mild, highly chemoselective reduction of the nitro group to the amine without cleaving the benzyl-like ether linkage[4].
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Validation Checkpoint: The solution transitions from yellow to colorless. LC-MS confirms the free base [M+H]+ = 201.1.
Step 3: Dihydrochloride Salt Formation
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Procedure: Extract the free base into ethyl acetate, dry over Na2SO4, and filter. Cool to 0°C and add 4M HCl in dioxane (2.5 eq) dropwise.
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Causality: Using anhydrous HCl in dioxane prevents the hydrolysis of the ether bond that could occur with aqueous HCl. The dihydrochloride salt precipitates immediately due to its insolubility in ethyl acetate, driving the reaction to completion and self-purifying the product.
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Validation Checkpoint: Filter the white precipitate. 1H NMR (DMSO-d6) should show a downfield shift of the pyridine protons and the presence of broad -NH3+ signals, confirming dual protonation.
Application in Kinase Inhibitor Development
CAS 361551-42-0 is frequently utilized to synthesize inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[5]. When coupled with a 4-chloroquinazoline core, the resulting molecule acts as a potent ATP-competitive inhibitor[2].
Fig 2: Mechanism of EGFR/HER2 pathway inhibition by CAS 361551-42-0 derivatives.
Protocol 2: SNAr Coupling for Inhibitor Synthesis
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Procedure: Suspend a 4-chloroquinazoline derivative (1.0 eq) and CAS 361551-42-0 (1.1 eq) in isopropanol. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Reflux at 85°C for 12 hours.
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Causality: The dihydrochloride salt must be neutralized in situ. DIPEA is a sterically hindered, non-nucleophilic base that liberates the free aniline without competing for the electrophilic quinazoline carbon. Isopropanol stabilizes the polar transition state of the SNAr reaction through hydrogen bonding, accelerating the coupling[2].
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Validation Checkpoint: Product precipitation upon cooling. Purity assessed by HPLC (>98% required for biological assays).
Analytical & Validation Protocols
To guarantee the scientific integrity of the synthesized building block before deploying it into expensive downstream drug discovery workflows, the following analytical suite is mandatory:
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LC-MS (ESI+): Expected m/z for the parent ion is 201.1[M-2HCl+H]+. The absence of m/z 231.1 confirms the complete reduction of the nitro precursor[4].
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1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, 1H, Py-H), 7.95 (t, 1H, Py-H), 7.60 (d, 1H, Py-H), 7.45 (m, 1H, Py-H), 7.30 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 5.25 (s, 2H, -CH2-). The integration of the methylene singlet at ~5.25 ppm is the critical marker for the intact ether linkage[4].
References
1.[3] Title: 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | PubChem Source: National Institutes of Health (nih.gov) URL: [Link]
4.[2] Title: WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells Source: Google Patents URL:
5.[1] Title: Recent Advances in the Development of Multi-Kinase Inhibitors Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity on cells - Google Patents [patents.google.com]
- 3. 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | C12H14Cl2N2O | CID 17839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
